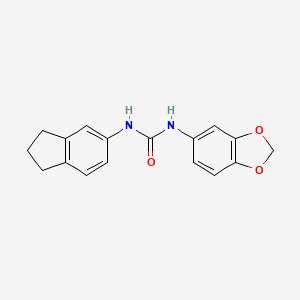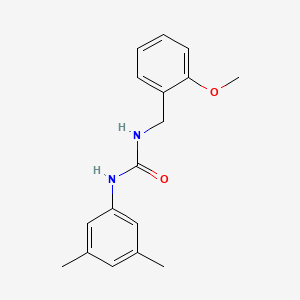![molecular formula C15H13IN2O2 B5300783 N-[3-(acetylamino)phenyl]-3-iodobenzamide](/img/structure/B5300783.png)
N-[3-(acetylamino)phenyl]-3-iodobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(acetylamino)phenyl]-3-iodobenzamide, also known as [^123I]IodoDPA-713, is a radiolabeled compound used in positron emission tomography (PET) imaging. This compound is a selective ligand for the translocator protein (TSPO), which is expressed in high levels in activated microglia and astrocytes in the brain. The use of [^123I]IodoDPA-713 in PET imaging has been shown to be a valuable tool for the diagnosis and monitoring of neuroinflammatory diseases.
作用機序
[^123I]IodoDPA-713 binds selectively to the TSPO, which is expressed in high levels in activated microglia and astrocytes in the brain. The activation of microglia and astrocytes is a hallmark of neuroinflammatory diseases, making TSPO a valuable target for the diagnosis and monitoring of these diseases. The binding of [^123I]IodoDPA-713 to TSPO allows for the visualization and quantification of activated microglia and astrocytes in the brain using PET imaging.
Biochemical and Physiological Effects
The use of [^123I]IodoDPA-713 in PET imaging has no known biochemical or physiological effects on the body. The radiolabeled compound is administered in trace amounts and has a short half-life, minimizing any potential risks associated with radiation exposure.
実験室実験の利点と制限
The use of [^123I]IodoDPA-713 in lab experiments has several advantages. The radiolabeled compound allows for the visualization and quantification of activated microglia and astrocytes in the brain, providing valuable insights into the pathophysiology of neuroinflammatory diseases. The short half-life of [^123I]IodoDPA-713 also allows for repeated imaging sessions, enabling the monitoring of disease progression and therapeutic interventions.
However, the use of [^123I]IodoDPA-713 in lab experiments also has some limitations. The radiolabeled compound has a short half-life, requiring the use of specialized equipment for the synthesis and handling of the compound. The use of [^123I]IodoDPA-713 also requires the use of PET imaging, which may not be readily available in all research facilities.
将来の方向性
The use of [^123I]IodoDPA-713 in PET imaging has shown promising results in the diagnosis and monitoring of neuroinflammatory diseases. Future research can focus on the development of new TSPO ligands with improved selectivity and affinity for the TSPO. The use of [^123I]IodoDPA-713 in combination with other imaging modalities, such as magnetic resonance imaging (MRI), may also provide a more comprehensive understanding of neuroinflammatory diseases. Additionally, the use of [^123I]IodoDPA-713 in the evaluation of therapeutic interventions for neuroinflammatory diseases can provide valuable insights into the efficacy of these treatments.
合成法
The synthesis of [^123I]IodoDPA-713 involves the reaction of 3-iodobenzoyl chloride with N-(3-aminophenyl)acetamide in the presence of a base, followed by the introduction of the radioactive iodine isotope (^123I) through an exchange reaction using a reducing agent. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a high radiochemical yield and purity.
科学的研究の応用
The use of [^123I]IodoDPA-713 in PET imaging has been extensively studied in various preclinical and clinical studies. This radiolabeled compound has been shown to be a valuable tool for the diagnosis and monitoring of neuroinflammatory diseases, such as Alzheimer's disease, multiple sclerosis, and Parkinson's disease. PET imaging using [^123I]IodoDPA-713 has also been used to evaluate the efficacy of therapeutic interventions in these diseases.
特性
IUPAC Name |
N-(3-acetamidophenyl)-3-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IN2O2/c1-10(19)17-13-6-3-7-14(9-13)18-15(20)11-4-2-5-12(16)8-11/h2-9H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFWXSHUIDOHQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Acetylamino-phenyl)-3-iodo-benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B5300700.png)
![3-(3-nitrophenyl)-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5300701.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-(4-methylphenyl)urea](/img/structure/B5300714.png)
![1-ethyl-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B5300715.png)

![isopropyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5300729.png)
![(4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine](/img/structure/B5300731.png)

![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-bromo-4-nitrophenyl)acrylamide](/img/structure/B5300742.png)
![1-{[2,2-dimethyl-1-(3-methyl-2-thienyl)cyclopropyl]carbonyl}-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B5300748.png)

![2-imino-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one](/img/structure/B5300763.png)
![N-[2-(dimethylamino)ethyl]-3-phenoxybenzamide](/img/structure/B5300775.png)
![(4S)-N-ethyl-4-(4-{1-methyl-1-[(2-methylbenzoyl)amino]ethyl}-1H-1,2,3-triazol-1-yl)-L-prolinamide hydrochloride](/img/structure/B5300788.png)